Indeno[1,2,3-cd]pyrene (CAS 193-39-5) is a high-molecular-weight, six-ring polycyclic aromatic hydrocarbon (PAH) designated as a priority pollutant by the US EPA and European regulatory agencies. Structurally distinct as a non-alternant PAH containing a five-membered cyclopentane ring fused to a pyrene core, it is fundamentally procured as an analytical reference standard for environmental monitoring, food safety testing, and toxicological research. In procurement contexts, high-purity Indeno[1,2,3-cd]pyrene is critical for calibrating gas and liquid chromatography systems, where its specific retention time, ultra-low vapor pressure, and exact toxicity equivalency factor (TEF) must be precisely established against closely related alternant PAHs [1].
Substituting Indeno[1,2,3-cd]pyrene with generic PAH mixtures or closely related structural isomers like Benzo[ghi]perylene compromises both analytical resolution and regulatory compliance. Analytically, Indeno[1,2,3-cd]pyrene shares a nearly identical molecular weight (276.33 g/mol) with Benzo[ghi]perylene but exhibits a critically narrow chromatographic co-elution window with Dibenzo[a,h]anthracene, requiring exact native standards to optimize mass spectrometry (MS) dwell times and selected ion monitoring (SIM) methods [1]. Furthermore, in risk assessment frameworks, its specific Toxicity Equivalency Factor (TEF) of 0.1 cannot be approximated by other high-molecular-weight PAHs, making exact compound procurement mandatory for legally defensible environmental and exposure calculations[2].
In high-resolution gas chromatography, Indeno[1,2,3-cd]pyrene presents a critical separation challenge due to its proximity to closely related high-molecular-weight PAHs. On a standard 60 m Rxi-PAH column, Indeno[1,2,3-cd]pyrene elutes at 75.31 minutes, presenting a highly narrow resolution window against Dibenzo[a,h]anthracene (75.39 minutes) and Benzo[ghi]perylene (77.08 minutes) [1]. Procuring exact native standards of Indeno[1,2,3-cd]pyrene is mandatory to optimize mass spectrometry selected ion monitoring (SIM) dwell times and prevent false-positive integrations in this congested 0.08-minute elution window.
| Evidence Dimension | Chromatographic Retention Time (60 m Rxi-PAH column) |
| Target Compound Data | 75.31 minutes |
| Comparator Or Baseline | Dibenzo[a,h]anthracene (75.39 min) and Benzo[ghi]perylene (77.08 min) |
| Quantified Difference | 0.08 minute separation from Dibenzo[a,h]anthracene |
| Conditions | GC-MS SIM mode, Rxi-PAH column (60 m x 0.25 mm x 0.10 µm), 1.0 mL/min He |
Analytical laboratories must procure high-purity Indeno[1,2,3-cd]pyrene to establish precise retention time markers and avoid critical co-elution errors during environmental compliance testing.
For environmental risk assessments, polycyclic aromatic hydrocarbons are quantified using a Toxicity Equivalency Factor (TEF) relative to a baseline compound. Indeno[1,2,3-cd]pyrene is assigned a consensus TEF of 0.1, meaning its carcinogenic potency is evaluated at exactly 10% of the Benzo[a]pyrene baseline (TEF = 1.0)[1]. Utilizing generic PAH class assumptions or substituting with other 6-ring PAHs like Benzo[ghi]perylene fundamentally invalidates the calculation of the Total Toxicity Equivalent Concentration (TTEC).
| Evidence Dimension | Toxicity Equivalency Factor (TEF) |
| Target Compound Data | 0.1 |
| Comparator Or Baseline | Benzo[a]pyrene (TEF = 1.0) |
| Quantified Difference | 10-fold lower assigned regulatory toxicity relative to baseline |
| Conditions | Standardized environmental risk calculation models (e.g., MTCA Method B) |
Procuring the exact Indeno[1,2,3-cd]pyrene standard is legally required to accurately calibrate risk assessment models and prevent the overestimation of remediation liabilities.
The thermal behavior and phase partitioning of Indeno[1,2,3-cd]pyrene dictate its handling and extraction protocols. Compared to the standard baseline Benzo[a]pyrene, which has a boiling point of 496 °C and a vapor pressure of 7.3 × 10^-10 kPa at 25 °C, Indeno[1,2,3-cd]pyrene exhibits a significantly higher boiling point of 536 °C and an ultra-low vapor pressure of 1.3 × 10^-11 kPa[1]. This nearly 56-fold reduction in vapor pressure ensures that Indeno[1,2,3-cd]pyrene exists almost exclusively in the particulate phase rather than the gas phase during atmospheric sampling.
| Evidence Dimension | Vapor Pressure and Boiling Point |
| Target Compound Data | Boiling point 536 °C; Vapor pressure 1.3 × 10^-11 kPa (25 °C) |
| Comparator Or Baseline | Benzo[a]pyrene (BP 496 °C; VP 7.3 × 10^-10 kPa) |
| Quantified Difference | 40 °C higher boiling point; ~56-fold lower vapor pressure |
| Conditions | Standard atmospheric pressure and 25 °C |
The ultra-low volatility of this compound requires buyers to utilize specific particulate-filter extraction methods rather than gas-phase sorbents during environmental monitoring.
Indeno[1,2,3-cd]pyrene is structurally distinct as a non-alternant PAH, containing a five-membered cyclopentane ring fused to the pyrene core. This structural deviation from alternant isomers like Benzo[ghi]perylene severely disrupts its crystal lattice symmetry. Consequently, Indeno[1,2,3-cd]pyrene exhibits a melting point of 163.6 °C, which is more than 110 °C lower than the alternant Benzo[ghi]perylene (278.3 °C) despite both sharing the identical molecular weight of 276.33 g/mol [1]. This drastically alters its thermal desorption profile and solubility kinetics during formulation or sample preparation.
| Evidence Dimension | Melting Point (Crystal Lattice Stability) |
| Target Compound Data | 163.6 °C |
| Comparator Or Baseline | Benzo[ghi]perylene (278.3 °C) |
| Quantified Difference | 114.7 °C reduction in melting point |
| Conditions | Standard state solid thermal transition |
Materials scientists and analytical chemists must account for this significantly lower melting point when designing thermal desorption methods or utilizing the compound as a non-alternant precursor.
Where Indeno[1,2,3-cd]pyrene is the exact choice for calibrating GC-MS/SIM and HPLC systems to meet EPA Method 8270 and 8310 requirements. Its procurement as a high-purity standard is necessary to resolve the critical 0.08-minute chromatographic separation window between Dibenzo[a,h]anthracene and Benzo[ghi]perylene, ensuring accurate peak integration [1].
Where this compound is required as a native reference standard to accurately calculate the Toxicity Equivalent Concentration (TTEC) of complex soil and water samples. Utilizing its established Toxicity Equivalency Factor (TEF) of 0.1 against a Benzo[a]pyrene baseline prevents severe miscalculations in regulatory remediation liabilities [2].
Where this compound is selected as a high-molecular-weight, ultra-low volatility tracer for combustion emissions. Because its vapor pressure is nearly 56 times lower than Benzo[a]pyrene, it exists almost exclusively in the particulate phase, requiring specific particulate-filter extraction protocols rather than gas-phase sorbents [3].
Where this compound serves as a specialized structural precursor in organic electronics or fullerene (C70) substructure research. Its fused five-membered ring imparts a significantly lower melting point (163.6 °C) compared to alternant isomers, offering distinct thermal processability and electronic properties for advanced materials development [3].
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